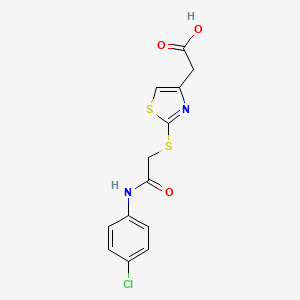![molecular formula C17H20ClN5O3 B6532871 ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate CAS No. 1019191-59-3](/img/structure/B6532871.png)
ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperidine ring, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Attachment of the Chlorophenyl Group: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the piperidine ring can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Ethyl 4-[1-(3-bromophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Eigenschaften
IUPAC Name |
ethyl 4-[[1-(3-chlorophenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-2-26-17(25)22-8-6-13(7-9-22)19-16(24)15-11-23(21-20-15)14-5-3-4-12(18)10-14/h3-5,10-11,13H,2,6-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCLKKNBWIKBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
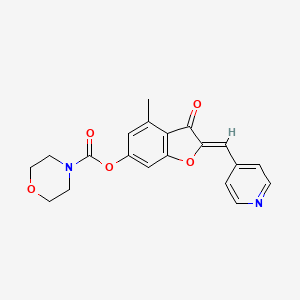
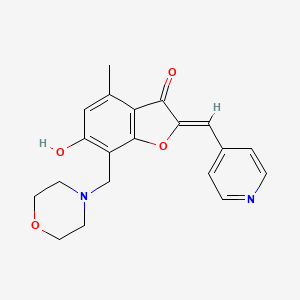
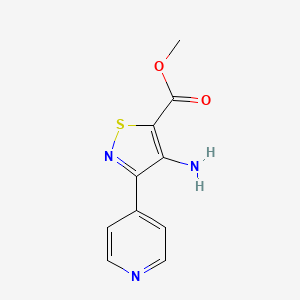
![(2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6532809.png)
![4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6532817.png)
![N-[(2E)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B6532824.png)
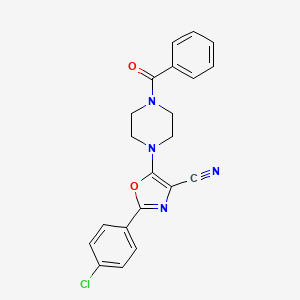
![3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one](/img/structure/B6532836.png)
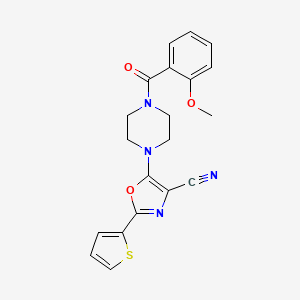
![ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B6532858.png)
![7-[(furan-2-yl)methyl]-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6532874.png)
![3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B6532879.png)
![{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B6532880.png)
